2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
説明
This compound is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2,5-dimethyl backbone, a 4-methylphenyl group at position 3, and a 4-phenylpiperazinyl substituent at position 5. Its molecular formula is C25H28N6, with an average mass of 412.541 g/mol and a monoisotopic mass of 412.237545 g/mol . The ChemSpider ID is 7035070, and its IUPAC name is 2,5-Dimethyl-3-(4-methylphenyl)-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine.
特性
IUPAC Name |
2,5-dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-18-9-11-21(12-10-18)24-20(3)27-30-23(17-19(2)26-25(24)30)29-15-13-28(14-16-29)22-7-5-4-6-8-22/h4-12,17H,13-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUELYCKVVWGWAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCN(CC4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound within the pyrazolo[1,5-a]pyrimidine family. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can be represented as follows:
This compound features a pyrazolo[1,5-a]pyrimidine core with distinct substitutions that contribute to its biological activity. The presence of the piperazine moiety is particularly relevant for its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Notably, it may inhibit certain kinases or receptors that play crucial roles in cancer cell proliferation and survival.
Enzymatic Inhibition
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines can act as inhibitors of kinases such as Src and Abl. For instance, compounds structurally similar to 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine have shown significant inhibitory effects on these enzymes, leading to reduced cell viability and tumor growth in various cancer models .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound and its analogs. For example:
- Study on Tumor Models : In vivo studies demonstrated that related pyrazolo[3,4-d]pyrimidines significantly reduced tumor volumes in mice models inoculated with cancer cells .
- Cell Viability Assays : Compounds were tested against various cancer cell lines, showing IC50 values ranging from 0.3 µM to 24 µM against different targets including EGFR and VGFR2 .
Anti-inflammatory Effects
In addition to anticancer properties, some studies suggest that this class of compounds may exhibit anti-inflammatory activities by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The biological activity of 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can be influenced by structural modifications. Research has identified key features that enhance potency against specific targets:
- Substituent Variations : Modifications on the piperazine ring or the phenyl groups can significantly affect the binding affinity and selectivity towards target enzymes .
Data Summary Table
The following table summarizes key findings from various studies on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
| Compound Name | Target Enzyme | IC50 (µM) | Effect Observed |
|---|---|---|---|
| SI388 | Src | 0.3 | Tumor volume reduction |
| SI306 | Abl | 24 | Cell viability inhibition |
| 2a | EGFR/VGFR2 | 7.60 | Induced apoptosis in MCF-7 cells |
Case Study 1: In Vivo Tumor Reduction
A study involving mice inoculated with cancer cells demonstrated that treatment with a related pyrazolo compound led to a significant reduction in tumor size compared to control groups. This highlights the potential therapeutic application of such compounds in oncology.
Case Study 2: Enzymatic Assays
In vitro enzymatic assays revealed that modifications on the pyrazolo[1,5-a]pyrimidine scaffold could enhance inhibitory activity against targeted kinases. These findings provide insights into optimizing drug design for improved efficacy.
科学的研究の応用
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. In particular, compounds like 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in cell proliferation and survival pathways.
Case Study: RUVBL1/2 ATPase Inhibition
Research has demonstrated that this compound can inhibit the RUVBL1/2 ATPase complex, which is implicated in cancer cell proliferation. Docking studies suggest strong binding affinity to the ATPase site, indicating its potential as a lead compound in anticancer drug discovery .
Antimicrobial Properties
Pyrazolo[1,5-a]pyrimidines have also been evaluated for their antimicrobial activities. The synthesis of new derivatives has led to compounds that display promising antibacterial and antifungal properties. For instance, modifications to the piperazine moiety have enhanced the antimicrobial spectrum of these compounds .
Neurological Applications
The piperazine substituent in the structure of 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine suggests potential neuroactive properties. Compounds within this class have been investigated for their effects on neurotransmitter systems and their ability to modulate neuroinflammation .
Synthetic Approaches
The synthesis of 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step procedures that include:
- Formation of the Pyrazolo Core : Utilizing hydrazine derivatives and carbonitriles as precursors.
- Substitution Reactions : Introducing the piperazine and phenyl groups through nucleophilic substitution reactions.
- Optimization : Continuous flow chemistry techniques may be employed to enhance yield and purity during synthesis.
Comparative Analysis with Related Compounds
The following table summarizes some structural analogs and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Benzyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | Lacks piperazine; simpler structure | Moderate anti-cancer activity |
| 7-(4-methylphenyl)piperazinopyrazolo[1,5-a]pyrimidine | Different substituent on piperazine | Enhanced neuroactive properties |
| Pyrazolo[3,4-d]pyrimidine derivatives | Different core structure | Targeted CDK2 inhibition with high potency |
類似化合物との比較
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogs:
Structural and Functional Insights
Substituent Effects on Bioactivity The 4-phenylpiperazinyl group in the target compound is a hallmark of CRF1 receptor antagonists, as seen in R121917. However, replacing the 4-phenylpiperazine with a 4-pyridinylpiperazine (as in ) introduces hydrogen-bonding capability, which may enhance solubility and receptor binding specificity.
Pharmacokinetic Considerations R121919 incorporates a dipropylamino group at position 7, which contributes to its high CRF1 affinity (IC50 = 3 nM) and oral bioavailability . In contrast, the target compound’s 4-phenylpiperazinyl group may confer similar receptor interactions but with unconfirmed potency. The trifluoromethyl group in enhances metabolic stability and lipophilicity, a strategy absent in the target compound but valuable for CNS drug design.
Synthetic Methodologies
- The target compound’s synthesis likely parallels methods for R121919 , which uses palladium-catalyzed cross-coupling and microwave-assisted amination .
- Derivatives like ERX () employ multicomponent reactions with aromatic aldehydes, emphasizing regioselectivity and functional diversity .
Key Research Findings
- Antimicrobial Activity : Fluorinated analogs (e.g., ) demonstrate broad-spectrum activity, suggesting the target compound could be modified for similar applications.
- Tumor Imaging: 18F-labeled derivatives (e.g., ) highlight the scaffold’s adaptability for diagnostic purposes, though the target compound lacks radiolabeling data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
